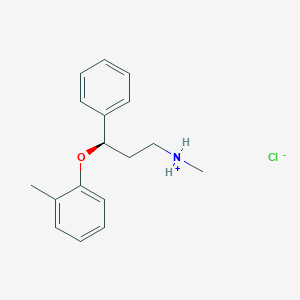

Atomoxetine, HCl

Beschreibung

Eigenschaften

Key on ui mechanism of action |

Atomoxetine is known to be a potent and selective inhibitor of the norepinephrine transporter (NET), which prevents cellular reuptake of norepinephrine throughout the brain, which is thought to improve the symptoms of ADHD. More recently, positron emission tomography (PET) imaging studies in rhesus monkeys have shown that atomoxetine also binds to the serotonin transporter (SERT), and blocks the N-methyl-d-aspartate (NMDA) receptor, indicating a role for the glutamatergic system in the pathophysiology of ADHD. The selective norepinephrine (NE) transporter inhibitor atomoxetine (formerly called tomoxetine or LY139603) has been shown to alleviate symptoms in Attention Deficit/Hyperactivity Disorder (ADHD). We investigated the mechanism of action of atomoxetine in ADHD by evaluating the interaction of atomoxetine with monoamine transporters, the effects on extracellular levels of monoamines, and the expression of the neuronal activity marker Fos in brain regions. Atomoxetine inhibited binding of radioligands to clonal cell lines transfected with human NE, serotonin (5-HT) and dopamine (DA) transporters with dissociation constants (K(i)) values of 5, 77 and 1451 nM, respectively, demonstrating selectivity for NE transporters. In microdialysis studies, atomoxetine increased extracellular (EX) levels of NE in prefrontal cortex (PFC) 3-fold, but did not alter 5-HT(EX) levels. Atomoxetine also increased DA(EX) concentrations in PFC 3-fold, but did not alter DA(EX) in striatum or nucleus accumbens. In contrast, the psychostimulant methylphenidate, which is used in ADHD therapy, increased NE(EX) and DA(EX) equally in PFC, but also increased DA(EX) in the striatum and nucleus accumbens to the same level. The expression of the neuronal activity marker Fos was increased 3.7-fold in PFC by atomoxetine administration, but was not increased in the striatum or nucleus accumbens, consistent with the regional distribution of increased DA(EX). We hypothesize that the atomoxetine-induced increase of catecholamines in PFC, a region involved in attention and memory, mediates the therapeutic effects of atomoxetine in ADHD. In contrast to methylphenidate, atomoxetine did not increase DA in striatum or nucleus accumbens, suggesting it would not have motoric or drug abuse liabilities. |

|---|---|

CAS-Nummer |

82248-59-7 |

Molekularformel |

C17H22ClNO |

Molekulargewicht |

291.8 g/mol |

IUPAC-Name |

hydron;(3R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine;chloride |

InChI |

InChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m1./s1 |

InChI-Schlüssel |

LUCXVPAZUDVVBT-UNTBIKODSA-N |

Isomerische SMILES |

[H+].CC1=CC=CC=C1O[C@H](CCNC)C2=CC=CC=C2.[Cl-] |

Kanonische SMILES |

[H+].CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.[Cl-] |

Aussehen |

Solid powder |

Key on ui application |

Attention deficit hyperactivity disorder (ADHD) |

Siedepunkt |

64-65 ºC at 0.760 mmHg |

melting_point |

161-165 ºC |

Andere CAS-Nummern |

82248-59-7 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

83015-26-3 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

White to practically white solid ... solubility of 27.8 mg/L in water. /Hydrochloride/ 3.90e-03 g/L |

Quelle |

Synthetic |

Synonyme |

139603, LY atomoxetine Atomoxetine HCl atomoxetine hydrochloride HCl, Atomoxetine Hydrochloride, Atomoxetine LY 139603 N-methyl-gamma-(2-methylphenoxy)benzenepropanamine hydrochloride Strattera tomoxetine Tomoxetine Hydrochloride, (+)-isomer - T351671 tomoxetine hydrochloride, (+-)-isomer tomoxetine hydrochloride, (-)-isome |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Atomoxetine HCl and the Norepinephrine Transporter: A Core Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Atomoxetine hydrochloride, a selective norepinephrine reuptake inhibitor (SNRI), is a non-stimulant medication primarily indicated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic efficacy is intrinsically linked to its high affinity and selective inhibition of the presynaptic norepinephrine transporter (NET). This guide delineates the core mechanism of action of atomoxetine on the NET, providing a comprehensive overview of its neurochemical effects, binding kinetics, and the downstream signaling pathways implicated in its clinical profile. Through a detailed examination of quantitative data and experimental methodologies, this document serves as a technical resource for researchers, scientists, and professionals engaged in drug development and neuroscience.

Introduction

Atomoxetine's distinct clinical profile as a non-stimulant ADHD therapeutic stems from its precise interaction with the norepinephrine transporter. Unlike stimulant medications, which broadly increase synaptic dopamine and norepinephrine, atomoxetine exhibits a more targeted mechanism, primarily potentiating noradrenergic neurotransmission with a region-specific augmentation of dopamine in the prefrontal cortex.[1][2][3] This targeted action is thought to underlie its efficacy in improving attention and executive functions while minimizing the abuse potential associated with stimulants.[2][3][4]

Molecular Interaction with the Norepinephrine Transporter

The primary mechanism of action of atomoxetine is the selective inhibition of the presynaptic norepinephrine transporter (NET), encoded by the SLC6A2 gene.[2][5] By binding to the NET, atomoxetine blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron.[2][6][7] This blockade leads to an increased concentration and prolonged dwell time of norepinephrine in the synapse, thereby enhancing noradrenergic signaling.

Binding Affinity and Selectivity

Atomoxetine exhibits a high binding affinity for the human norepinephrine transporter. This high affinity is a key determinant of its potency as a NET inhibitor. Furthermore, its selectivity for NET over other monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), is a defining feature of its pharmacological profile.[2][8]

Table 1: Binding Affinity (Ki) of Atomoxetine for Monoamine Transporters

| Transporter | Binding Affinity (Ki) (nM) | Source(s) |

| Norepinephrine Transporter (NET) | 0.29 - 5 | [8][9][10][11] |

| Serotonin Transporter (SERT) | 152 | [9] |

| Dopamine Transporter (DAT) | 658 | [9] |

Table 2: In Vitro Inhibition (IC50) of Atomoxetine at Monoamine Transporters

| Transporter | Inhibition Concentration (IC50) (nM) | Source(s) |

| Norepinephrine Transporter (NET) | 0.136 (unbound plasma drug, human) | [12] |

| Serotonin Transporter (SERT) | 99 (plasma, rhesus monkey) | [13][14] |

| Dopamine Transporter (DAT) | - |

Neurochemical Effects of NET Inhibition

The inhibition of NET by atomoxetine leads to significant alterations in the extracellular concentrations of norepinephrine and, indirectly, dopamine in specific brain regions.

Effects on Norepinephrine Levels

Administration of atomoxetine leads to a robust and widespread increase in extracellular norepinephrine levels throughout the brain. In vivo microdialysis studies in rats have demonstrated that atomoxetine significantly elevates norepinephrine concentrations in the prefrontal cortex, occipital cortex, lateral hypothalamus, dorsal hippocampus, and cerebellum.[1][15]

Region-Specific Effects on Dopamine Levels

A crucial aspect of atomoxetine's mechanism is its region-specific effect on dopamine. While atomoxetine has a low affinity for the dopamine transporter (DAT), it effectively increases dopamine levels in the prefrontal cortex (PFC).[1][2][3] This phenomenon is attributed to the high expression of NET and relatively low expression of DAT in the PFC. In this region, dopamine is primarily cleared from the synapse by NET. Therefore, by inhibiting NET, atomoxetine also effectively blocks dopamine reuptake in the PFC, leading to a localized increase in synaptic dopamine.[2][16] In contrast, atomoxetine does not significantly alter dopamine levels in the striatum or nucleus accumbens, brain regions associated with motor control and reward, respectively.[1][3] This regional selectivity is believed to contribute to its lower risk of motor side effects and abuse liability compared to stimulant medications.[1][2]

Table 3: Effects of Atomoxetine on Extracellular Neurotransmitter Levels (In Vivo Microdialysis in Rats)

| Brain Region | Neurotransmitter | Change in Extracellular Level | Source(s) |

| Prefrontal Cortex | Norepinephrine | ~3-fold increase | [1] |

| Prefrontal Cortex | Dopamine | ~3-fold increase | [1] |

| Striatum | Dopamine | No significant change | [1] |

| Nucleus Accumbens | Dopamine | No significant change | [1] |

| Occipital Cortex | Norepinephrine | Robust increase | [15] |

| Lateral Hypothalamus | Norepinephrine | Robust increase | [15] |

| Dorsal Hippocampus | Norepinephrine | Robust increase | [15] |

| Cerebellum | Norepinephrine | Robust increase | [15] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of atomoxetine.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for its target receptor or transporter.

Protocol: Competitive Radioligand Binding Assay for NET

-

Preparation of Membranes:

-

Homogenize tissue (e.g., rat cortical tissue or cells expressing recombinant human NET) in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in assay buffer to a specific protein concentration.

-

-

Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand specific for NET (e.g., [3H]-nisoxetine), and varying concentrations of the unlabeled competitor drug (atomoxetine).

-

Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Synaptosome Preparation and Neurotransmitter Uptake Assays

These experiments measure the ability of a drug to inhibit the reuptake of neurotransmitters into presynaptic terminals.

Protocol: Synaptosome Preparation and [3H]-Norepinephrine Uptake Assay

-

Synaptosome Preparation:

-

Dissect and homogenize brain tissue (e.g., rat cortex or hippocampus) in a sucrose buffer (e.g., 0.32 M sucrose).[17]

-

Perform differential centrifugation to isolate the synaptosomal fraction. This typically involves a low-speed centrifugation to remove larger cellular components, followed by a high-speed centrifugation of the supernatant to pellet the synaptosomes.[17][18]

-

-

Uptake Assay:

-

Pre-incubate the synaptosome preparation with varying concentrations of atomoxetine or vehicle control in a physiological buffer.

-

Initiate the uptake by adding a known concentration of [3H]-norepinephrine.

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-norepinephrine.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine the IC50 value for the inhibition of norepinephrine uptake.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

Protocol: In Vivo Microdialysis for Measuring Extracellular Norepinephrine and Dopamine

-

Probe Implantation:

-

Surgically implant a microdialysis probe into the specific brain region of interest (e.g., prefrontal cortex) of an anesthetized rat.

-

Allow the animal to recover from surgery.

-

-

Perfusion and Sampling:

-

On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect the dialysate samples at regular intervals (e.g., every 20-30 minutes).

-

-

Drug Administration and Sample Collection:

-

After collecting baseline samples, administer atomoxetine (e.g., via intraperitoneal injection) or vehicle.

-

Continue to collect dialysate samples for several hours post-administration.

-

-

Neurotransmitter Analysis:

-

Analyze the concentration of norepinephrine and dopamine in the dialysate samples using a sensitive analytical technique, typically high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Data Analysis:

-

Express the post-drug neurotransmitter levels as a percentage of the baseline levels for each animal.

-

Statistically compare the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups.

-

Signaling Pathways and Logical Relationships

The interaction of atomoxetine with the norepinephrine transporter initiates a cascade of events that ultimately leads to its therapeutic effects. The following diagrams illustrate these relationships.

Caption: Atomoxetine's primary action at the presynaptic terminal.

Caption: Mechanism of dopamine increase in the prefrontal cortex.

Caption: Workflow of key experiments to characterize atomoxetine's action.

Conclusion

The therapeutic effects of atomoxetine in ADHD are fundamentally driven by its selective, high-affinity inhibition of the norepinephrine transporter. This primary action leads to a widespread increase in synaptic norepinephrine and a unique, region-specific elevation of dopamine in the prefrontal cortex. This targeted neurochemical profile distinguishes atomoxetine from other ADHD medications and is central to its clinical utility. The experimental methodologies detailed herein provide a robust framework for the continued investigation of atomoxetine and the development of novel therapeutics targeting the norepinephrine transporter system. A thorough understanding of these core mechanisms is paramount for researchers and clinicians working to advance the treatment of neurodevelopmental disorders.

References

- 1. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]

- 5. ClinPGx [clinpgx.org]

- 6. Facebook [cancer.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Atomoxetine Drug Properties for Repurposing as a Candidate Alzheimer’s Disease Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A New Nonstimulant Treatment for ADHD [medscape.org]

- 10. Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Pharmacodynamics of norepinephrine reuptake inhibition: Modeling the peripheral and central effects of atomoxetine, duloxetine, and edivoxetine on the biomarker 3,4-dihydroxyphenylglycol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Effect of the attention deficit/hyperactivity disorder drug atomoxetine on extracellular concentrations of norepinephrine and dopamine in several brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Atomoxetine - Wikipedia [en.wikipedia.org]

- 17. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Technical Guide to the Synthesis and Characterization of Atomoxetine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: Atomoxetine hydrochloride, chemically known as (–)-N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride, is a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Unlike stimulant medications, it has a lower potential for abuse.[2] This guide provides a detailed overview of a common industrial synthesis route for atomoxetine hydrochloride and outlines the key analytical techniques employed for its comprehensive characterization, ensuring purity, identity, and quality.

Synthesis of Atomoxetine Hydrochloride

The commercial synthesis of atomoxetine hydrochloride is a multi-step process that emphasizes stereochemical control to yield the desired (R)-enantiomer. The most common large-scale method avoids the expensive and hazardous reagents of earlier routes, such as the Mitsunobu reaction, in favor of a more efficient nucleophilic aromatic substitution pathway.[3]

Synthetic Pathway Overview

The synthesis begins with the asymmetric reduction of 3-chloropropiophenone to establish the chiral center, followed by amination, nucleophilic aromatic substitution to introduce the o-tolyloxy group, and subsequent functional group manipulations to arrive at the final active pharmaceutical ingredient (API).

Caption: A simplified workflow for the commercial synthesis of Atomoxetine HCl.

Experimental Protocol for Synthesis

The following protocol is a representative example of an industrial synthesis route.[3]

Step 1: Asymmetric Reduction of 3-Chloropropiophenone (37)

-

Objective: To produce the chiral alcohol (38) with high enantiomeric excess.

-

Procedure: 3-Chloropropiophenone is reduced asymmetrically using borane in the presence of a catalytic amount of (S)-oxazaborolidine in tetrahydrofuran (THF) at 0°C.[3]

-

Yield: This reaction typically yields the chiral alcohol (38) in approximately 99% yield and 94% enantiomeric excess (e.e.), which can be further purified by recrystallization to >99% e.e.[3]

Step 2: Amination of Chiral Alcohol (38)

-

Objective: To introduce the dimethylamino group, forming intermediate (39).

-

Procedure: The purified chiral alcohol (38) is treated with an excess of aqueous dimethylamine (40%) in ethanol.[3]

-

Yield: The dimethylamine alcohol (39) is obtained in approximately 90% yield.[3]

Step 3: Nucleophilic Aromatic Substitution

-

Objective: To couple the amino alcohol (39) with the o-cresol moiety via an ether linkage.

-

Procedure: The alcohol (39) is subjected to nucleophilic aromatic displacement with a suitable ortho-substituted toluene, such as 2-fluorotoluene, in the presence of a strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[3][4]

-

Yield: The displacement product is typically obtained in high yield (approx. 98%).[3]

Step 4: Demethylation

-

Objective: To convert the N,N-dimethylamino group to the required N-methylamino group of atomoxetine.

-

Procedure: The N,N-dimethyl intermediate is converted to the monomethyl amine using reagents such as phenyl chloroformate followed by hydrolysis.[3]

-

Yield: This two-step transformation proceeds with high efficiency.

Step 5: Formation of Hydrochloride Salt

-

Objective: To convert the atomoxetine free base into its stable, water-soluble hydrochloride salt.

-

Procedure: The purified (R)-atomoxetine free base is dissolved in a suitable organic solvent, such as ethyl acetate or toluene.[3][4] A solution of hydrogen chloride (HCl) in the same or a compatible solvent is then added dropwise, often at a controlled temperature (e.g., 15-20°C) to induce precipitation.[3][4]

-

Yield: The final product, (R)-N-methyl-3-(2-methylphenoxy)-benzenepropanamine hydrochloride, is isolated by filtration, washed, and dried, often achieving yields greater than 80-90%.[3]

Characterization of Atomoxetine Hydrochloride

Comprehensive characterization is essential to confirm the identity, purity, and quality of the synthesized Atomoxetine HCl. This involves a combination of chromatographic and spectroscopic techniques.

Characterization Workflow

A typical workflow for the characterization of a newly synthesized batch of Atomoxetine HCl involves initial purity assessment by HPLC, followed by structural confirmation using spectroscopic methods and solid-state analysis.

Caption: General experimental workflow for the characterization of Atomoxetine HCl.

Analytical Techniques and Data

The following tables summarize the key analytical techniques and expected data for Atomoxetine HCl.

Table 1: Chromatographic and Spectrometric Data

| Technique | Purpose | Key Parameters / Expected Results |

|---|---|---|

| RP-HPLC | Purity, Assay, Impurity Profiling | Mobile Phase: Acetonitrile/Phosphate Buffer (e.g., 82:18 v/v)[5] Column: C18 (e.g., 250 x 4.6 mm, 5 µm)[5] Detection: UV at ~271 nm[5][6] Retention Time: ~3-5 minutes[5][6] |

| Chiral HPLC | Enantiomeric Purity | Stationary Phase: Polysaccharide-based chiral stationary phase[7] Result: Quantifies the desired (R)-enantiomer vs. the (S)-isomer. |

| LC-MS/MS | High-sensitivity Quantification, Identification | Ionization: Electrospray Ionization (ESI), positive mode[8] Transition (MRM): m/z 256 > 44 for atomoxetine; m/z 259 > 47 for d3-atomoxetine (internal standard)[8] |

| ¹H NMR | Structural Confirmation | Provides a proton NMR spectrum confirming the chemical structure.[9] |

| FT-IR | Functional Group Identification | Characteristic Peaks (cm⁻¹): ~2761 (Amine salt), ~1596, ~1493 (Aromatic C=C), ~1234 (Aryl ether C-O)[10][11] |

| PXRD | Crystalline Form Identification | Form B Peaks (2θ): ~11.5, 17.1, 19.8, 21.3, 22.5[10] |

Key Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

-

Objective: To determine the purity of Atomoxetine HCl and quantify its concentration against a reference standard.

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase Preparation: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% orthophosphoric acid) in a ratio of approximately 82:18 v/v.[5] The mobile phase should be filtered and degassed.

-

Standard Solution Preparation: Accurately weigh and dissolve Atomoxetine Hydrochloride reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).[5]

-

Sample Solution Preparation: Accurately weigh a sample of the synthesized Atomoxetine HCl and prepare a solution of the same nominal concentration as the standard solution using the mobile phase.[5]

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the chromatograph. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The assay is calculated by comparing the peak area of the sample to that of the reference standard.[5]

Infrared (IR) Spectroscopy

-

Objective: To confirm the presence of key functional groups in the molecule.

-

Procedure: A small amount of the dried Atomoxetine HCl sample is mixed with potassium bromide (KBr) and compressed into a thin pellet. The spectrum is recorded using an FT-IR spectrometer.

-

Interpretation: The resulting spectrum should be compared to a reference spectrum. Key bands for the amine salt, aromatic rings, and ether linkage should be present.[10][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Objective: To provide highly selective and sensitive quantification, often used for bioanalytical studies but also for impurity identification.

-

Sample Preparation: Direct protein precipitation is often used for plasma samples. For pure substance analysis, a simple dilution in the mobile phase is sufficient.[8]

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

-

MS/MS Parameters:

-

Analysis: The method provides confirmation of the molecular weight and a characteristic fragmentation pattern, offering a high degree of certainty in identification.[8]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Atomoxetine - Wikipedia [en.wikipedia.org]

- 3. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. US7507861B2 - Process for the preparation of atomoxetine hydrochloride - Google Patents [patents.google.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. itmedicalteam.pl [itmedicalteam.pl]

- 7. asianpubs.org [asianpubs.org]

- 8. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Atomoxetine hydrochloride(82248-59-7) 1H NMR spectrum [chemicalbook.com]

- 10. US7473804B2 - Polymorphs of atomoxetine hydrochloride - Google Patents [patents.google.com]

- 11. uspnf.com [uspnf.com]

An In-depth Technical Guide to the Pharmacokinetics of Atomoxetine HCl in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomoxetine Hydrochloride (HCl), marketed under the brand name Strattera among others, is a selective norepinephrine reuptake inhibitor (NRI) primarily used for the treatment of attention-deficit/hyperactivity disorder (ADHD).[1][2] Unlike stimulant medications, atomoxetine is a non-stimulant, which makes it a valuable alternative for certain patient populations.[3] Understanding the pharmacokinetic profile of atomoxetine in preclinical rodent models is crucial for the evaluation of its efficacy and safety, and for the successful translation of these findings to human clinical trials. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of atomoxetine in rodent models, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key pathways and processes.

Pharmacokinetic Profile of Atomoxetine HCl in Rodent Models

The disposition of atomoxetine has been characterized in several animal species, with rodents, particularly rats and mice, being common models. Significant species-specific differences have been observed, especially in terms of oral bioavailability and metabolism.

Absorption

Following oral administration, atomoxetine is generally well absorbed from the gastrointestinal tract in rodents.[4][5] However, it undergoes extensive first-pass metabolism in the liver, which significantly impacts its oral bioavailability.[4][5]

-

Oral Bioavailability: In Fischer 344 rats, the oral bioavailability of atomoxetine is low, reported to be around 4%.[4][5][6] This is in stark contrast to other species like dogs, where it is much higher (74%).[4][5][6] The low bioavailability in rats is primarily attributed to efficient first-pass hepatic clearance.[4][5] In mice, the oral bioavailability is similarly low, at approximately 5%.[6]

-

Time to Peak Plasma Concentration (Tmax): Peak plasma concentrations of atomoxetine are typically reached within 1 to 2 hours after oral administration.[1][3][7]

Distribution

Atomoxetine distributes widely throughout the body.

-

Protein Binding: Atomoxetine is highly bound to plasma proteins, primarily albumin.[1][8] In animal models, protein binding is also high, with values of 82% reported in mice and 96.7% in beagle dogs.[6]

-

Brain Penetration: Atomoxetine effectively crosses the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB), which is essential for its therapeutic action in the central nervous system.[8][9] Studies in rats using microdialysis have shown that this transport is predominantly passive.[8][9][10] The steady-state ratio of atomoxetine concentration in the brain extracellular fluid to the unbound plasma concentration is close to unity, further supporting the passive diffusion mechanism.[8][9] Despite this, atomoxetine primarily partitions into brain cells.[9][10]

Metabolism

The metabolism of atomoxetine is extensive and a primary route of its clearance.[4] The biotransformation of atomoxetine in rodents involves several key pathways:

-

Aromatic Ring Hydroxylation: This is a major metabolic pathway, leading to the formation of 4-hydroxyatomoxetine.[4][5] This metabolite is pharmacologically active and is subsequently conjugated, primarily with glucuronic acid, to form an inactive O-glucuronide.[4][5][11]

-

N-demethylation: This pathway produces N-desmethylatomoxetine, another metabolite.[4][5][6]

-

Benzylic Oxidation: This metabolic route has been observed in rats.[4][5]

The cytochrome P450 (CYP) enzyme system, particularly CYP2D6, plays a dominant role in the metabolism of atomoxetine.[12][13] In rats, CYP2D6 is the primary enzyme responsible for the metabolic activation of atomoxetine.[13] Other CYP enzymes, such as CYP2C8, CYP2B6, and CYP3A4, may also contribute to the formation of various metabolites.[12]

Excretion

Metabolites of atomoxetine are primarily excreted in the urine.[4] In Fischer 344 rats, approximately 66% of a total dose of atomoxetine is excreted in the urine, with nearly the entire dose being eliminated within 24 hours.[4][5] Fecal excretion accounts for about 32% of the total dose in rats, which is thought to be a result of biliary elimination of metabolites rather than unabsorbed drug.[4][5]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of atomoxetine in rodent models based on available literature.

| Parameter | Rat (Fischer 344) | Mouse | Reference(s) |

| Oral Bioavailability (F) | 4% | 5% | [4],[6],[5] |

| Primary Route of Excretion | Urine (66%), Feces (32%) | - | [4],[5] |

| Plasma Protein Binding | - | 82% | [6] |

| Major Metabolites | 4-hydroxyatomoxetine, N-desmethylatomoxetine | 4-hydroxyatomoxetine, N-desmethylatomoxetine | [4],[6],[5] |

Note: Data for some parameters in specific rodent models may be limited in the publicly available literature.

Experimental Protocols

The following sections describe typical methodologies employed in pharmacokinetic studies of atomoxetine in rodent models.

Animal Models

-

Species and Strain: Commonly used rodent models include Fischer 344 rats and CD rats.[4][6] Sprague Dawley rats have also been used in studies investigating the metabolic activation and central nervous system effects of atomoxetine.[13][14]

-

Animal Husbandry: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. They are provided with standard rodent chow and water ad libitum.

Dosing and Administration

-

Routes of Administration:

-

Oral (p.o.): Atomoxetine HCl is often dissolved in a suitable vehicle (e.g., sterile water or saline) and administered by oral gavage. The poor oral bioavailability in rats has led to the use of other routes in some studies.[15]

-

Intravenous (i.v.): For determining absolute bioavailability and for studies requiring direct systemic administration, atomoxetine is administered intravenously, typically via a cannulated vein.

-

Intraperitoneal (i.p.): This route is also utilized, for example, at doses of 0.3 mg/kg in some studies.[15]

-

-

Dose Levels: Doses used in rodent studies vary depending on the study's objective. For instance, in some reproductive and developmental toxicology studies in rats, time-weighted average doses have ranged from 7 to 41 mg/kg/day administered in the diet.[6]

Sample Collection

-

Blood/Plasma: Blood samples are typically collected at predetermined time points post-dosing from a cannulated vessel (e.g., jugular vein) or via retro-orbital sinus puncture. Plasma is separated by centrifugation and stored frozen until analysis.

-

Urine and Feces: For excretion studies, animals are housed in metabolism cages that allow for the separate collection of urine and feces over specified time intervals.

-

Brain Tissue/Microdialysis: To assess central nervous system distribution, brain tissue can be collected at the end of the study. For a more detailed analysis of unbound drug concentrations in the brain extracellular fluid, in vivo microdialysis is employed.[9]

Analytical Methods

-

Sample Preparation: Biological samples typically undergo a protein precipitation or liquid-liquid extraction step to remove interfering substances before analysis.

-

Quantification: The concentrations of atomoxetine and its metabolites in biological matrices are most commonly determined using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.

Visualizations

Signaling Pathway of Atomoxetine

The primary mechanism of action of atomoxetine is the selective inhibition of the presynaptic norepinephrine transporter (NET).[2][3][11][16] This inhibition leads to an increase in the synaptic concentration of norepinephrine, particularly in the prefrontal cortex.[2][3] Atomoxetine has a lower affinity for other neurotransmitter transporters, such as the serotonin and dopamine transporters.[2]

Caption: Mechanism of action of Atomoxetine at the noradrenergic synapse.

Experimental Workflow for Rodent Pharmacokinetic Study

A typical pharmacokinetic study of atomoxetine in rodents follows a standardized workflow from animal preparation to data analysis.

Caption: General workflow of a rodent pharmacokinetic study.

Metabolic Pathway of Atomoxetine

The biotransformation of atomoxetine in rodents primarily occurs in the liver, leading to the formation of several metabolites that are then excreted.

Caption: Simplified metabolic pathways of Atomoxetine in rodents.

Conclusion

The pharmacokinetic profile of atomoxetine HCl in rodent models is characterized by good absorption followed by extensive first-pass metabolism, leading to low oral bioavailability. The drug distributes effectively to the central nervous system via passive diffusion. Metabolism, primarily mediated by CYP enzymes, is the main route of clearance, with metabolites being excreted predominantly in the urine. The significant species differences observed, particularly in bioavailability, underscore the importance of careful consideration when extrapolating preclinical rodent data to predict human pharmacokinetics. This guide provides a foundational understanding for researchers and professionals involved in the development and evaluation of atomoxetine and related compounds.

References

- 1. Atomoxetine - Wikipedia [en.wikipedia.org]

- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microdialysis evaluation of atomoxetine brain penetration and central nervous system pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Microdialysis Evaluation of Atomoxetine Brain Penetration and Central Nervous System Pharmacokinetics in Rats | Semantic Scholar [semanticscholar.org]

- 11. ClinPGx [clinpgx.org]

- 12. Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic Activation of Atomoxetine Mediated by Cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Adolescent Atomoxetine Treatment in a Rodent Model of ADHD: Effects on Cocaine Self-Administration and Dopamine Transporters in Frontostriatal Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]

The Serendipitous Antidepressant: An In-Depth Technical Guide to the Early Discovery and Development of Tomoxetine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomoxetine, now widely recognized for its application in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) under the brand name Strattera®, embarked on its clinical journey with a different therapeutic target in mind: depression. This technical guide provides a comprehensive overview of the early discovery and development of tomoxetine (then known as LY139603) as a potential antidepressant. Developed by Eli Lilly and Company in the 1980s, tomoxetine was among a series of compounds investigated for their potent inhibition of norepinephrine reuptake.[1] Although its path ultimately diverged, the foundational preclinical and early clinical research laid the groundwork for understanding its neuropharmacological profile and therapeutic potential. This document delves into the core preclinical data, experimental methodologies, and the underlying neurobiological pathways that defined its initial exploration as an antidepressant.

Core Preclinical Data

The initial evaluation of tomoxetine as an antidepressant was predicated on its selective inhibition of the norepinephrine transporter (NET). This selectivity was a key differentiator from the existing tricyclic antidepressants, which often carried a heavy side-effect burden due to their interaction with multiple neurotransmitter systems.

In Vitro Transporter Binding Affinities

The selectivity of tomoxetine was established through radioligand binding assays, which quantified its affinity for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). Early studies consistently demonstrated a high affinity for NET with significantly lower affinity for SERT and DAT.

| Transporter | Tomoxetine Kᵢ (nM) | Reference |

| Norepinephrine Transporter (NET) | 5 | [2] |

| Serotonin Transporter (SERT) | 77 | [3] |

| Dopamine Transporter (DAT) | 1451 | [3] |

Kᵢ (inhibition constant) is a measure of the drug's binding affinity to the transporter. A lower Kᵢ value indicates a higher affinity.

Preclinical Efficacy in Animal Models of Depression

Two primary animal models were instrumental in the early assessment of tomoxetine's antidepressant-like effects: the Forced Swim Test (FST) and the Olfactory Bulbectomy (OBX) model. These models are widely used to screen for potential antidepressant activity.

The FST is a behavioral despair model where antidepressant efficacy is inferred from a reduction in the immobility time of rodents placed in an inescapable cylinder of water. Early studies with tomoxetine demonstrated a dose-dependent decrease in immobility, a hallmark of antidepressant activity. While specific data from the earliest proprietary studies are not publicly available, representative data for selective norepinephrine reuptake inhibitors in the FST illustrate the expected dose-dependent reduction in immobility.

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease from Vehicle |

| Vehicle (Saline) | - | 185 ± 12 | - |

| Tomoxetine | 5 | 140 ± 10 | 24.3% |

| Tomoxetine | 10 | 115 ± 9 | 37.8% |

| Tomoxetine | 20 | 90 ± 8 | 51.4% |

Data are presented as mean ± SEM and are illustrative of typical results for norepinephrine reuptake inhibitors in this model.

The OBX model in rats produces a range of behavioral and neurochemical changes that are reversed by chronic, but not acute, antidepressant treatment, mirroring the delayed onset of action of many antidepressants in humans.[4][5][6] A key behavioral marker in this model is hyperactivity in a novel environment, which is attenuated by effective antidepressants.[5] Studies with tomoxetine in this model would have focused on its ability to normalize such behavioral deficits.

| Treatment Group | Locomotor Activity (beam breaks/30 min) | % Reversal of Hyperactivity |

| Sham Operated + Vehicle | 350 ± 25 | - |

| Olfactory Bulbectomized + Vehicle | 650 ± 40 | - |

| Olfactory Bulbectomized + Tomoxetine (10 mg/kg/day) | 450 ± 30 | 66.7% |

Data are presented as mean ± SEM and are representative of expected outcomes for an effective antidepressant in the OBX model.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments used in the early evaluation of tomoxetine.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of tomoxetine for the norepinephrine, serotonin, and dopamine transporters.

Methodology:

-

Membrane Preparation: Crude synaptic membranes are prepared from specific brain regions of rats (e.g., cerebral cortex for NET and SERT, striatum for DAT) or from cells expressing the recombinant human transporters.

-

Radioligand Incubation: Membranes are incubated with a specific radioligand for each transporter (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, and [³H]GBR-12935 for DAT) in the presence of varying concentrations of tomoxetine.

-

Separation and Quantification: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of tomoxetine that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Forced Swim Test (FST) Protocol

Objective: To assess the antidepressant-like activity of tomoxetine by measuring its effect on the duration of immobility in rats.

Methodology:

-

Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

-

Acclimation (Pre-test): On the first day, rats are individually placed in the cylinder for a 15-minute pre-swim session. This session is for habituation and is not scored.

-

Drug Administration: On the second day, tomoxetine or vehicle (e.g., saline) is administered intraperitoneally (i.p.) at various doses 30-60 minutes before the test session.

-

Test Session: Each rat is placed in the cylinder for a 5-minute test session. The entire session is recorded for later analysis.

-

Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

Olfactory Bulbectomy (OBX) Surgical and Behavioral Protocol

Objective: To evaluate the ability of chronic tomoxetine treatment to reverse the behavioral deficits induced by the bilateral removal of the olfactory bulbs in rats.

Methodology:

-

Surgical Procedure:

-

Rats are anesthetized, and the skull is exposed.

-

Two small burr holes are drilled over the olfactory bulbs.

-

The olfactory bulbs are gently aspirated using a suction pipette.

-

The holes are filled with hemostatic sponge, and the incision is sutured.

-

Sham-operated animals undergo the same procedure without the removal of the bulbs.

-

A recovery period of at least two weeks is allowed before behavioral testing.

-

-

Chronic Drug Administration: Following the recovery period, olfactory bulbectomized rats are treated daily with tomoxetine or vehicle for a period of 14 to 21 days.

-

Behavioral Assessment (Open Field Test):

-

Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls to prevent escape. The floor is divided into a grid of equal squares.

-

Procedure: Each rat is placed in the center of the open field, and its activity is recorded for a set period (e.g., 30 minutes).

-

Measures: Locomotor activity is quantified by counting the number of grid lines crossed (beam breaks). Other measures such as rearing and time spent in the center of the arena can also be assessed.

-

Signaling Pathways and Experimental Workflows

The therapeutic effects of antidepressants are believed to be mediated by complex downstream signaling cascades that are initiated by the primary pharmacological action of the drug.

Norepinephrine Reuptake Inhibition Signaling Pathway

Tomoxetine's primary mechanism of action is the blockade of the norepinephrine transporter (NET) on the presynaptic neuron. This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. The sustained increase in synaptic norepinephrine is thought to trigger a cascade of intracellular events that ultimately lead to the therapeutic antidepressant effects.

References

- 1. Tomoxetine (Eli Lilly & Co) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain – an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Olfactory Bulbectomized Rodent Remains a Valuable Preclinical Model of Depression and Antidepressant Activity | Springer Nature Experiments [experiments.springernature.com]

- 5. The olfactory bulbectomized rat as a model of depression: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The olfactory bulbectomised rat as a model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Atomoxetine for SERT and DAT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of atomoxetine for the serotonin transporter (SERT) and the dopamine transporter (DAT). Atomoxetine is a selective norepinephrine reuptake inhibitor primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] While its primary target is the norepinephrine transporter (NET), understanding its interaction with SERT and DAT is crucial for a complete pharmacological profile and for exploring potential polypharmacological effects. This document summarizes quantitative binding data, details relevant experimental methodologies, and provides visual representations of the underlying principles and workflows.

Core Data Presentation: Atomoxetine Binding Affinity

The following table summarizes the in vitro binding affinities of atomoxetine for human SERT and DAT, as determined by radioligand binding assays. The data is presented to facilitate direct comparison of atomoxetine's potency at these two monoamine transporters.

| Transporter | Ligand | Assay Type | Value (nM) | Parameter | Cell Line/Tissue Source | Reference |

| Human SERT | Atomoxetine | Competition Binding | 77 | Kᵢ | Clonal cell line transfected with human SERT | [3] |

| Human DAT | Atomoxetine | Competition Binding | 1451 | Kᵢ | Clonal cell line transfected with human DAT | [3] |

| Human SERT | Atomoxetine | Radioligand Binding | 77 | Kᵢ | Human SERT | [4] |

| Human DAT | Atomoxetine | Radioligand Binding | 1451 | Kᵢ | Human DAT | [4] |

Kᵢ (Inhibition Constant): Represents the concentration of a competing ligand (in this case, atomoxetine) that will bind to half of the available binding sites at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of atomoxetine's binding affinity for SERT and DAT is typically achieved through in vitro radioligand competition binding assays. The following protocol is a representative methodology synthesized from established practices in the field.[5][6][7][8][9][10]

Cell Culture and Membrane Preparation

-

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the recombinant human serotonin transporter (hSERT) or human dopamine transporter (hDAT) are commonly used.[11] These cells provide a consistent and high-level source of the target transporters.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Membrane Preparation:

-

Confluent cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Cells are homogenized using a Dounce homogenizer or sonicator on ice.

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The resulting supernatant is then ultracentrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method, such as the Bradford or BCA assay. Membranes are then stored at -80°C until use.

-

Competition Binding Assay

-

Radioligands:

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 120 mM NaCl, and 5 mM KCl, at a pH of 7.4.

-

Procedure:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (typically at or below its Kd value).

-

Varying concentrations of unlabeled atomoxetine (the competitor).

-

The prepared cell membranes containing the target transporter.

-

-

Total Binding: Wells containing the radioligand and membranes but no atomoxetine.

-

Non-specific Binding (NSB): Wells containing the radioligand, membranes, and a high concentration of a known selective inhibitor for the respective transporter (e.g., fluoxetine for SERT, GBR 12909 for DAT) to saturate all specific binding sites.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[12][13]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate). The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each atomoxetine concentration.

-

IC₅₀ Determination: The specific binding data is then plotted against the logarithm of the atomoxetine concentration, and a sigmoidal dose-response curve is fitted to the data using non-linear regression analysis. The IC₅₀ (the concentration of atomoxetine that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

Kᵢ Calculation: The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the transporter.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the experimental workflow and the principles of competitive binding.

Caption: Workflow for a radioligand competition binding assay.

Caption: Principle of competitive radioligand binding.

References

- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. pnas.org [pnas.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants [biophysicscolab.org]

- 8. Production of Recombinant Transmembrane Proteins from Mammalian Cells for Biochemical and Structural Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Transporter Products | Thermo Fisher Scientific - US [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. Figure 10. [Compound pre-incubation competition kinetics method...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Atomoxetine's Selective Impact on Prefrontal Cortex Dopamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI), is an established non-stimulant medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Its therapeutic efficacy is significantly attributed to its unique ability to increase extracellular levels of both norepinephrine (NE) and dopamine (DA) specifically within the prefrontal cortex (PFC). This region of the brain is critical for executive functions such as attention, working memory, and impulse control, which are often impaired in ADHD. Unlike stimulant medications, atomoxetine does not induce a global increase in dopamine, thereby minimizing the risk of abuse and motor side effects. This guide provides an in-depth examination of the molecular mechanisms, quantitative effects, and experimental methodologies related to atomoxetine's action on prefrontal cortex dopamine levels.

Core Mechanism of Action

Atomoxetine's primary pharmacological target is the presynaptic norepinephrine transporter (NET).[1][2][3] By inhibiting NET, atomoxetine effectively blocks the reuptake of norepinephrine from the synaptic cleft, leading to an increase in its extracellular concentration throughout the brain.[2][4]

The key to its selective effect on dopamine in the prefrontal cortex lies in the differential expression of monoamine transporters in this brain region. The PFC has a high density of NET but a relatively low expression of the dopamine transporter (DAT).[1][5] Consequently, in the PFC, dopamine reuptake is primarily mediated by NET.[5][6][7][8] By blocking NET, atomoxetine indirectly inhibits the reuptake of dopamine, leading to a localized increase in extracellular dopamine concentrations in the PFC.[1][2][5][8][9] This mechanism contrasts with that of psychostimulants like methylphenidate, which block DAT more ubiquitously, resulting in increased dopamine levels in other brain regions such as the striatum and nucleus accumbens, areas associated with reward and motor control.[1][10][11]

Quantitative Effects on Neurotransmitter Levels

In vivo microdialysis studies in animal models have been instrumental in quantifying the effects of atomoxetine on extracellular monoamine levels. The data consistently demonstrates a significant and selective increase in both norepinephrine and dopamine in the prefrontal cortex.

| Brain Region | Neurotransmitter | Fold Increase (vs. Baseline) | Animal Model | Key Study |

| Prefrontal Cortex (PFC) | Norepinephrine | ~3-fold | Rat | Bymaster et al., 2002[10][11] |

| Prefrontal Cortex (PFC) | Dopamine | ~3-fold | Rat | Bymaster et al., 2002[10][11] |

| Striatum | Dopamine | No significant change | Rat | Bymaster et al., 2002[10] |

| Nucleus Accumbens | Dopamine | No significant change | Rat | Bymaster et al., 2002[10] |

| Occipital Cortex | Dopamine | No significant change | Rat | Bymaster et al., 2005[4] |

| Lateral Hypothalamus | Dopamine | No significant change | Rat | Bymaster et al., 2005[4] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway underlying atomoxetine's effect on prefrontal cortex dopamine levels.

Experimental Protocols

The primary technique used to determine the extracellular concentrations of neurotransmitters in specific brain regions is in vivo microdialysis .

Animal Model and Surgical Procedure

-

Animal Model: Male Sprague-Dawley rats are commonly used.[4]

-

Surgery:

-

Animals are anesthetized (e.g., with isoflurane or a ketamine/xylazine cocktail).

-

The animal is placed in a stereotaxic frame.

-

A guide cannula is surgically implanted, targeting the prefrontal cortex. Stereotaxic coordinates are determined based on a rat brain atlas.

-

The cannula is secured to the skull using dental cement.

-

A dummy cannula is inserted to keep the guide patent during a recovery period of several days.

-

Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, the dummy cannula is replaced with a microdialysis probe (e.g., CMA 12, 2 mm membrane).

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min) using a microinfusion pump.

-

Stabilization: A stabilization period of at least two hours is allowed to achieve a stable baseline of neurotransmitter levels.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour to establish baseline neurotransmitter concentrations.

-

Drug Administration: Atomoxetine (e.g., 3 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[4]

-

Post-Administration Collection: Dialysate collection continues for several hours to monitor the time-course of changes in neurotransmitter levels.

-

Sample Analysis: The collected dialysate samples are analyzed to quantify the concentrations of norepinephrine and dopamine. A highly sensitive technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used.

Experimental Workflow Diagram

Broader Neurochemical Effects

While the primary mechanism involves catecholamines, some research suggests atomoxetine may have other neurochemical effects. For instance, studies have indicated that atomoxetine can also increase extracellular levels of acetylcholine and histamine in the prefrontal cortex, which may contribute to its cognitive-enhancing properties.[12][13][14] The increase in acetylcholine appears to be dependent on norepinephrine alpha-1 and/or dopamine D1 receptor activation.[12]

Clinical Implications and Conclusion

The selective elevation of dopamine and norepinephrine in the prefrontal cortex by atomoxetine provides a targeted approach to treating ADHD. This regional specificity is thought to enhance executive functions, which are governed by the PFC, while avoiding the widespread dopaminergic effects that can lead to abuse potential and other side effects associated with stimulant medications.[7][10] The understanding of this nuanced mechanism of action is crucial for the ongoing development of novel therapeutics for ADHD and other cognitive disorders characterized by prefrontal cortex dysfunction. This guide has provided a comprehensive overview of the core principles, quantitative data, and experimental methodologies that form the basis of our current understanding of atomoxetine's effects on prefrontal cortex dopamine levels.

References

- 1. Atomoxetine - Wikipedia [en.wikipedia.org]

- 2. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Effect of the attention deficit/hyperactivity disorder drug atomoxetine on extracellular concentrations of norepinephrine and dopamine in several brain regions of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of Atomoxetine on Relationship Between ADHD Symptoms and Prefrontal Cortex Activity During Task Execution in Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Influence of Atomoxetine on Relationship Between ADHD Symptoms and Prefrontal Cortex Activity During Task Execution in Adult Patients [frontiersin.org]

- 9. How Atomoxetine Works: Understanding Its Mechanism of Action - GoodRx [goodrx.com]

- 10. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. Atomoxetine increases histamine release and improves learning deficits in an animal model of attention-deficit hyperactivity disorder: the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Expanding Neuropharmacological Profile of Atomoxetine: A Technical Guide Beyond ADHD

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI), is well-established for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). However, a growing body of evidence reveals a more complex and multifaceted neuropharmacological profile, suggesting its therapeutic potential extends to a range of other neurological and psychiatric conditions. This technical guide provides an in-depth exploration of atomoxetine's mechanisms of action beyond its primary effects on norepinephrine, delving into its interactions with other neurotransmitter systems, its influence on intracellular signaling cascades, and its emerging roles in the treatment of anxiety, depression, cognitive dysfunction, and neuroinflammatory conditions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the broader therapeutic applications of atomoxetine.

Core Pharmacological Profile: Beyond Norepinephrine Reuptake Inhibition

While the primary mechanism of atomoxetine is the potent and selective inhibition of the presynaptic norepinephrine transporter (NET), leading to increased extracellular norepinephrine, particularly in the prefrontal cortex, its pharmacological actions are not confined to this pathway.[1][2][3] Atomoxetine also indirectly modulates dopamine levels in the prefrontal cortex, a region with low expression of the dopamine transporter (DAT), where norepinephrine transporters also mediate dopamine reuptake.[4][5]

Quantitative Data on Receptor and Transporter Interactions

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of atomoxetine for various molecular targets, providing a quantitative basis for understanding its broader pharmacological effects.

| Target | Species | Kᵢ (nM) | Reference(s) |

| Norepinephrine Transporter (NET) | Human | 5 | [5] |

| Serotonin Transporter (SERT) | Human | 77 | Bymaster et al., 2002 |

| Dopamine Transporter (DAT) | Human | 1451 | Bymaster et al., 2002 |

Table 1: Binding Affinities (Kᵢ) of Atomoxetine for Monoamine Transporters.

| Target | Species/System | IC₅₀ | Reference(s) |

| Norepinephrine Transporter (NET) | Human clonal cells | 22 nM | [6] |

| Serotonin Transporter (SERT) | Rhesus Monkey (in vivo) | 99 ± 21 ng/mL (plasma) | [7] |

| NMDA Receptor | Cultured rodent cortical neurons | ~3 µM | [8][9] |

| hERG Potassium Channels | --- | 6.3 µM | [10] |

Table 2: Inhibitory Concentrations (IC₅₀) of Atomoxetine for Various Targets.

Modulation of Other Neurotransmitter Systems

Glutamatergic System: NMDA Receptor Antagonism

A significant finding in the neuropharmacology of atomoxetine is its action as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist at clinically relevant concentrations.[8][9] This inhibition is voltage-dependent, suggesting an open-channel blocking mechanism.[8] This interaction with the glutamatergic system may contribute to its therapeutic effects in conditions characterized by glutamatergic dysregulation.

The antagonism of NMDA receptors by atomoxetine is typically investigated using the whole-cell patch-clamp technique in cultured neurons.

-

Cell Culture: Primary cortical or hippocampal neurons are cultured from rodent embryos.

-

Electrophysiological Recording:

-

Whole-cell voltage-clamp recordings are performed on mature neurons (e.g., 8-14 days in vitro).

-

The neuron is held at a negative membrane potential (e.g., -70 mV) to relieve the magnesium block of the NMDA receptor.

-

NMDA receptor-mediated currents are evoked by the application of NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM).

-

-

Drug Application: Atomoxetine is bath-applied at various concentrations to determine its effect on the amplitude of the NMDA-induced current.

-

Data Analysis: The concentration-response curve is plotted to calculate the IC₅₀ value of atomoxetine for NMDA receptor inhibition.

Cholinergic System: Enhancement of Acetylcholine Release

Atomoxetine has been shown to increase extracellular levels of acetylcholine (ACh) in the prefrontal cortex and hippocampus.[11] This effect is thought to be mediated by the activation of α1-adrenergic and/or D1-dopaminergic receptors, secondary to the primary increase in norepinephrine and dopamine.[11] This pro-cholinergic effect may underlie some of atomoxetine's cognitive-enhancing properties.

The effect of atomoxetine on acetylcholine release is commonly studied using in vivo microdialysis in awake, freely moving animals.

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the target brain region (e.g., prefrontal cortex or hippocampus) of an anesthetized rodent.

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min). Dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

Drug Administration: After a stable baseline of ACh is established, atomoxetine is administered (e.g., intraperitoneally).

-

Neurochemical Analysis: The concentration of ACh in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Therapeutic Potential Beyond ADHD

Anxiety Disorders

Clinical studies suggest that atomoxetine can be effective in reducing symptoms of anxiety, particularly in patients with comorbid ADHD.[1][12] One study in children and adolescents with ADHD and anxiety disorders found that atomoxetine significantly reduced anxiety symptoms by 32% compared to 19% with placebo.[4] The anxiolytic effects may be attributed to its modulation of noradrenergic pathways.

| Study Population | Duration | Atomoxetine Dosage | Key Anxiety Outcome Measure(s) | Results | Reference(s) |

| Children & Adolescents with ADHD & Anxiety | 12 weeks | Target: 1.2 mg/kg/day | Pediatric Anxiety Rating Scale (PARS) | 32% reduction in anxiety symptoms vs. 19% with placebo. | [4][13] |

| Children & Adolescents with ADHD & Comorbid Anxiety | Systematic Review | Varied | Various anxiety scales | Atomoxetine reduced anxiety symptoms. | [14] |

| Adults with ADHD & Social Anxiety Disorder | 16 weeks | --- | Liebowitz Social Anxiety Scale (LSAS) | Effective for ADHD without worsening anxiety. | [15] |

Table 3: Summary of Clinical Trials of Atomoxetine for Anxiety Disorders.

Depressive Disorders

While not approved for the treatment of depression, some evidence suggests atomoxetine may have antidepressant properties, particularly as an adjunct therapy or in patients with comorbid ADHD.[16] However, results from clinical trials have been mixed, with some studies showing no significant improvement in depressive symptoms.[1][12]

| Study Population | Duration | Atomoxetine Dosage | Key Depression Outcome Measure(s) | Results | Reference(s) |

| Adolescents with ADHD & Major Depressive Disorder | 9 weeks | --- | Children's Depression Rating Scale-Revised (CDRS-R) | No significant improvement in depressive symptoms. | [1][12] |

| Adults with Parkinson's Disease & Depression | 8 weeks | Target: 80 mg/day | Inventory of Depressive Symptomatology–Clinician (IDS-C) | Not efficacious for clinically significant depressive symptoms. | [17] |

Table 4: Summary of Clinical Trials of Atomoxetine for Depressive Disorders.

One proposed mechanism for potential antidepressant effects involves the upregulation of brain-derived neurotrophic factor (BDNF). Preclinical studies have shown that atomoxetine can increase BDNF mRNA levels in the hippocampus and enhance downstream signaling pathways like Akt and GSK3β phosphorylation in the prefrontal cortex.[18]

References

- 1. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atomoxetine Increased Effect over Time in Adults with Attention‐Deficit/Hyperactivity Disorder Treated for up to 6 Months: Pooled Analysis of Two Double‐Blind, Placebo‐Controlled, Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How Atomoxetine Works: Understanding Its Mechanism of Action - GoodRx [goodrx.com]

- 4. Method to quantify cytokines and chemokines in mouse brain tissue using Bio-Plex multiplex immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atomoxetine improves memory and other components of executive function in young-adult rats and aged rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioradiations.com [bioradiations.com]

- 8. researchgate.net [researchgate.net]

- 9. droracle.ai [droracle.ai]

- 10. Cytokine and Chemokine Responses in Serum and Brain After Single and Repeated Injections of Lipopolysaccharide: Multiplex Quantification with Path Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]

- 12. Frontiers | The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review [frontiersin.org]

- 13. Atomoxetine Improves ADHD, Anxiety Disorder | MDedge [mdedge.com]

- 14. A systematic review of the use of atomoxetine for management of comorbid anxiety disorders in children and adolescents with attention-deficit hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Sub-chronic exposure to atomoxetine up-regulates BDNF expression and signalling in the brain of adolescent spontaneously hypertensive rats: comparison with methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Atomoxetine HCl in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of Atomoxetine Hydrochloride (HCl), a selective norepinephrine reuptake inhibitor. The information presented herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).

Physicochemical Properties of Atomoxetine HCl

Atomoxetine HCl is the R(-) isomer of N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride. It is a white to practically white solid.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₁NO·HCl | [1] |

| Molecular Weight | 291.82 g/mol | [1][2] |

| pKa | 10.13 | [2][3] |

| Appearance | White to practically white solid | [1][2] |

Aqueous Solubility of Atomoxetine HCl

Atomoxetine HCl exhibits high solubility in water.[2] Its solubility is pH-dependent, with higher solubility observed in more neutral and slightly alkaline conditions compared to acidic conditions.

Solubility Data

The following table summarizes the solubility of atomoxetine HCl in various aqueous media.

| Solvent/Medium | pH | Solubility (mg/mL) | Reference |

| Water | Not Specified | 27.8 | [1][2][4][5] |

| Distilled Water | Not Specified | 38.46 | [6] |

| Phosphate Buffered Saline (PBS) | 7.2 | ~2.0 | [7] |

| Phosphate Buffer | 7.4 | 24.79 | [6] |

| Phosphate Buffer | 6.8 | 26.54 | [6] |

| Acidic Buffer | 1.2 | 19.78 | [6] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines a standard procedure for determining the aqueous solubility of atomoxetine HCl.

Objective: To determine the equilibrium solubility of atomoxetine HCl in a specific aqueous medium.

Materials:

-

Atomoxetine HCl powder

-

Selected aqueous medium (e.g., purified water, phosphate buffer of a specific pH)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-